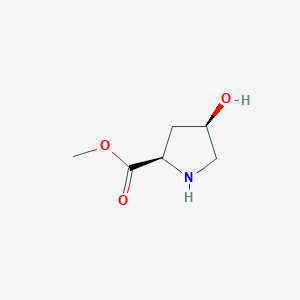
Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)-, is a neuropeptide that belongs to the tachykinin family. It is a neurotransmitter that plays a crucial role in the regulation of various physiological processes such as pain perception, inflammation, and stress response. Substance P was first isolated and identified in 1931 by von Euler and Gaddum. Since then, it has been extensively studied, and its properties and functions have been elucidated.
作用机制
Substance P exerts its effects by binding to specific receptors, called neurokinin receptors. There are three types of neurokinin receptors, NK1, NK2, and NK3. Substance P has the highest affinity for the NK1 receptor. Once substance P binds to the receptor, it initiates a series of intracellular signaling pathways that lead to the physiological effects of substance P.
Biochemical and Physiological Effects:
Substance P has a wide range of biochemical and physiological effects. It is involved in the regulation of pain perception, inflammation, and stress response. It has also been shown to play a role in the regulation of cardiovascular function, gastrointestinal motility, and immune system function. Substance P has been implicated in the pathophysiology of various diseases such as migraine, depression, and anxiety disorders.
实验室实验的优点和局限性
Substance P has several advantages as a tool for scientific research. It is a well-characterized neuropeptide with a known mechanism of action. It has been extensively studied, and its properties and functions have been elucidated. Substance P is also relatively stable and can be synthesized easily. However, there are some limitations to the use of substance P in lab experiments. It is a highly potent neuropeptide and can produce strong physiological effects at low concentrations. This can make it difficult to control the dose of substance P and to interpret the results of experiments.
未来方向
There are several future directions for research on substance P. One area of interest is the development of new therapies for diseases that involve substance P dysregulation, such as migraine, depression, and anxiety disorders. Another area of interest is the identification of new targets for substance P in the regulation of physiological processes. This could lead to the development of new drugs that target these pathways. Additionally, there is interest in the development of new methods for the delivery of substance P to specific tissues or organs, which could enhance its therapeutic potential.
合成方法
Substance P is synthesized in the dorsal root ganglia and the spinal cord by the post-translational processing of its precursor protein, preprotachykinin A. The precursor protein is first cleaved by an endopeptidase, which produces a shorter peptide called protachykinin. The protachykinin is then cleaved by another enzyme, which produces the active form of substance P.
科学研究应用
Substance P has been widely used in scientific research to study its role in various physiological processes. It has been shown to be involved in pain perception, inflammation, and stress response. It has also been implicated in the pathophysiology of various diseases such as migraine, depression, and anxiety disorders. Substance P has been used as a tool to study the mechanisms underlying these processes and to develop new therapies for these diseases.
属性
CAS 编号 |
112396-65-3 |
|---|---|
产品名称 |
Substance P, tyr(0)-(4'-N3)phe(8)-nle(11)- |
分子式 |
C73H108N22O15 |
分子量 |
1533.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-azidophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C73H108N22O15/c1-4-5-16-49(62(78)100)85-67(105)54(37-42(2)3)84-61(99)41-83-64(102)55(40-45-21-25-46(26-22-45)92-93-81)90-68(106)56(39-43-14-7-6-8-15-43)91-66(104)50(29-31-59(76)97)86-65(103)51(30-32-60(77)98)87-69(107)57-19-12-35-94(57)71(109)52(17-9-10-33-74)89-70(108)58-20-13-36-95(58)72(110)53(18-11-34-82-73(79)80)88-63(101)48(75)38-44-23-27-47(96)28-24-44/h6-8,14-15,21-28,42,48-58,96H,4-5,9-13,16-20,29-41,74-75H2,1-3H3,(H2,76,97)(H2,77,98)(H2,78,100)(H,83,102)(H,84,99)(H,85,105)(H,86,103)(H,87,107)(H,88,101)(H,89,108)(H,90,106)(H,91,104)(H4,79,80,82)/t48-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+/m1/s1 |
InChI 键 |
NFJSTDGVSUMKHD-BBFDPRBZSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)N=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
规范 SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
其他 CAS 编号 |
112396-65-3 |
序列 |
YRPKPQQFXGLX |
同义词 |
substance P, Tyr(0)-(4'-N3)Phe(8)-Nle(11)- substance P, tyrosyl(0)-4'-azidophenylalanyl(8)-norleucine(11)- T-N3-P-N-SP Tyr-8-(4'-N3)Phe-11-Nle-substance P |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




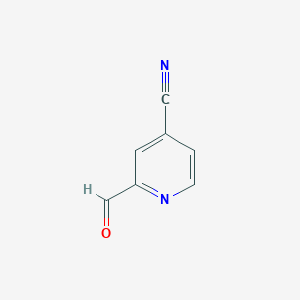
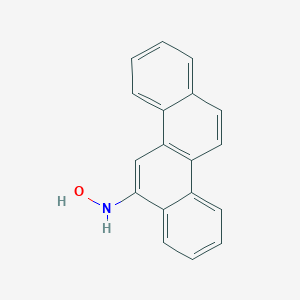

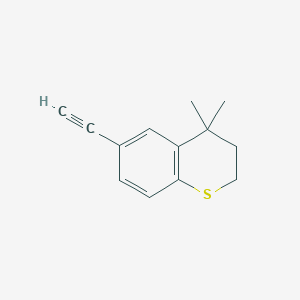
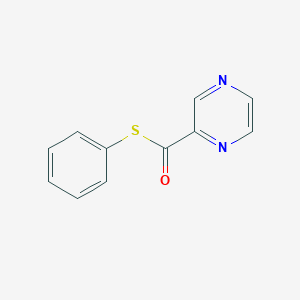


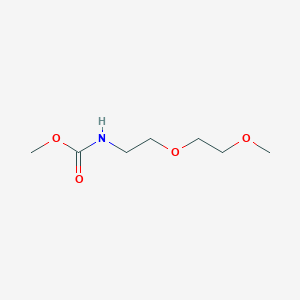
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)
